Cas no 2092074-99-0 ((2-bromo-6-chlorophenyl)(imino)methyl-lambda6-sulfanone)

(2-bromo-6-chlorophenyl)(imino)methyl-lambda6-sulfanone Chemical and Physical Properties
Names and Identifiers
-
- INDEX NAME NOT YET ASSIGNED
- (2-bromo-6-chlorophenyl)(imino)methyl-lambda6-sulfanone
-
- MDL: MFCD30631740
- Inchi: 1S/C7H7BrClNOS/c1-12(10,11)7-5(8)3-2-4-6(7)9/h2-4,10H,1H3
- InChI Key: JRHMUPFRTIWLBK-UHFFFAOYSA-N
- SMILES: O=S(C)(C1C(Br)=CC=CC=1Cl)=N
Experimental Properties
- Density: 1.70±0.1 g/cm3(Predicted)
- Boiling Point: 329.8±52.0 °C(Predicted)
(2-bromo-6-chlorophenyl)(imino)methyl-lambda6-sulfanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-308830-1.0g |
(2-bromo-6-chlorophenyl)(imino)methyl-lambda6-sulfanone |
2092074-99-0 | 1.0g |
$0.0 | 2023-02-26 | ||
Enamine | EN300-308830-1g |
(2-bromo-6-chlorophenyl)(imino)methyl-lambda6-sulfanone |
2092074-99-0 | 1g |
$0.0 | 2023-09-05 |
(2-bromo-6-chlorophenyl)(imino)methyl-lambda6-sulfanone Related Literature
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
Additional information on (2-bromo-6-chlorophenyl)(imino)methyl-lambda6-sulfanone
Introduction to (2-bromo-6-chlorophenyl)(imino)methyl-lambda6-sulfanone (CAS No. 2092074-99-0)
(2-bromo-6-chlorophenyl(imino)methyl-lambda6-sulfanone) is a specialized organic compound with significant applications in the field of pharmaceutical research and chemical synthesis. This compound, identified by its CAS number 2092074-99-0, has garnered attention due to its unique structural properties and potential utility in the development of novel therapeutic agents.
The molecular structure of this compound features a bromo and chloro substituent on a phenyl ring, connected to an imino group and a methyl-lambda6-sulfanone moiety. This arrangement imparts distinct reactivity and functionality, making it a valuable intermediate in organic synthesis. The presence of both bromo and chloro atoms enhances its utility in cross-coupling reactions, which are fundamental in constructing complex molecular frameworks.
In recent years, there has been growing interest in the development of sulfanone derivatives due to their broad spectrum of biological activities. Sulfanones have been explored for their potential as antimicrobial, anti-inflammatory, and anticancer agents. The specific modification of the sulfanone core with an imino group and aromatic substituents can significantly influence its pharmacological properties, leading to the discovery of new drug candidates.
One of the most compelling aspects of (2-bromo-6-chlorophenyl(imino)methyl-lambda6-sulfanone) is its role as a building block in medicinal chemistry. Researchers have leveraged its reactivity to develop novel scaffolds that exhibit enhanced binding affinity to biological targets. For instance, studies have shown that derivatives of this compound can interact with enzymes and receptors involved in disease pathways, offering promising leads for therapeutic intervention.
The synthesis of this compound involves multi-step organic transformations, including halogenation, condensation, and sulfonation reactions. The precise control of reaction conditions is crucial to achieving high yields and purity. Advances in synthetic methodologies have enabled the efficient preparation of complex sulfanone derivatives, facilitating their exploration in drug discovery programs.
Recent research has highlighted the importance of (2-bromo-6-chlorophenyl(imino)methyl-lambda6-sulfanone) in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies with improved efficacy and reduced side effects.
The structural features of this compound make it an attractive candidate for further functionalization. For example, appending additional pharmacophores or introducing different substituents can modulate its biological activity. This flexibility allows chemists to tailor the compound for specific applications, whether it be as an intermediate in synthesis or as a lead compound in drug development.
In conclusion, (2-bromo-6-chlorophenyl(imino)methyl-lambda6-sulfanone) (CAS No. 2092074-99-0) represents a significant advancement in the field of pharmaceutical chemistry. Its unique structure and reactivity make it a valuable tool for researchers exploring new therapeutic strategies. As our understanding of biological systems continues to evolve, compounds like this one will undoubtedly play a crucial role in the discovery and development of next-generation medicines.
2092074-99-0 ((2-bromo-6-chlorophenyl)(imino)methyl-lambda6-sulfanone) Related Products
- 1892163-11-9(3-(2-bromo-5-fluorophenyl)butan-1-amine)
- 2640815-52-5(2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-methoxy-1,3-benzothiazole)
- 1805387-75-0(3-Chloro-2-(chloromethyl)-5-(difluoromethyl)-4-hydroxypyridine)
- 2034443-30-4(2-(4-{[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]sulfamoyl}phenoxy)acetamide)
- 677741-07-0(2-(2,4-Dichlorophenoxy)-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)propanohydrazide)
- 65556-81-2(1,2:5,6-Di-O-isopropylidene-L-chiro-inositol)
- 946265-50-5(ethyl 4-{2-7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-1,3thiazolo4,5-dpyridazin-5-ylacetamido}benzoate)
- 2171802-40-5(methyl({1-methyl-5-(oxolan-3-yl)-1H-1,2,3-triazol-4-ylmethyl})amine)
- 2228635-13-8(2-amino-1-(4-chloro-3-nitrophenyl)propan-1-one)
- 1961281-88-8(1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropane-2,2,3,3-d4-carbonitrile)




